molecular formula C4H7N5O B13108686 2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one

2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one

Cat. No.: B13108686
M. Wt: 141.13 g/mol
InChI Key: OHZDTKCFCARMEI-UHFFFAOYSA-N
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Description

2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one (CAS Number: 89569-70-0 ) is a chemical compound belonging to the 1,2,4-triazine heterocyclic family, with a molecular formula of C 4 H 7 N 5 O and a molecular weight of 141.13 g/mol . This compound features a 1,2,4-triazine core, which is an aromatic ring system analogous to benzene but with three nitrogen atoms substituting carbon atoms at the 1, 2, and 4 positions . Heterocyclic compounds containing the 1,2,4-triazine scaffold are of significant interest in medicinal and agrochemical research due to their diverse biological activities . This scaffold has been identified as a key pharmacophore in kinase inhibitor research. Specifically, the 3-amino-1,2,4-triazin-5(2H)-one core has been computationally investigated and optimized as a novel inhibitor of Fyn tyrosine kinase . Fyn kinase is a member of the Src family kinases and is a potential therapeutic target for a variety of human cancers, including prostate, breast, and ovarian cancer, as well as severe pathologies such as Alzheimer's and Parkinson's diseases . Research indicates that derivatives based on this scaffold can exhibit low micromolar inhibition of Fyn (IC 50 values in the range of 0.76 µM to 4.8 µM), demonstrating its value as a starting point for hit-to-lead optimization campaigns in drug discovery . Beyond oncology and neuroscience, 1,2,4-triazine derivatives are widely reported in scientific literature to possess a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties, making them versatile templates for developing new bioactive molecules . Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

2-amino-3-(methylamino)-1,2,4-triazin-5-one

InChI

InChI=1S/C4H7N5O/c1-6-4-8-3(10)2-7-9(4)5/h2H,5H2,1H3,(H,6,8,10)

InChI Key

OHZDTKCFCARMEI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=O)C=NN1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of guanidine derivatives with formamide or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Key Steps in Synthesis:

  • Cyclization Reaction : Guanidine derivatives react with formamide.
  • Catalysis : Acidic or basic catalysts are used to improve reaction efficiency.
  • Continuous Flow Reactors : These may be employed for large-scale production, providing better control over reaction parameters.

Biological Applications

Research indicates that 2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one exhibits promising biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation and survival pathways.

Potential Biological Activities:

  • Antimicrobial Effects : Preliminary studies suggest effectiveness against various microbial strains.
  • Anticancer Properties : It has been shown to inhibit cell proliferation in cancer cell lines, including chronic myeloid leukemia cells (K-562) .
  • Enzyme Modulation : The compound may modulate enzyme activities critical for cellular processes, suggesting its potential as a therapeutic agent.

Industrial Applications

Beyond its biological significance, this compound serves as a crucial intermediate in the synthesis of herbicides and other agricultural chemicals. Its structural attributes allow it to be utilized in formulations aimed at controlling weeds while minimizing damage to crops .

Notable Industrial Uses:

  • Herbicide Development : Derivatives of this compound have shown improved herbicidal action compared to existing products like metribuzin .
  • Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,4-triazin-5-one scaffold is highly modifiable, and substituent variations significantly impact physical properties, reactivity, and bioactivity. Below is a comparative analysis with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents Key Features
2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one -NH₂ (C-2), -NHCH₃ (C-3) Selective N-2 acylation due to intramolecular H-bonding .
6-Amino-3-(benzylamino)-1,2,4-triazin-5(2H)-one -NH₂ (C-6), -NHBn (C-3) Acylation at C-6 amino group when N-2 H-bonding is absent .
Lamotrigine (I) -NH₂ (C-3), 2,3-dichlorophenyl (C-6) Anticonvulsant activity due to dichlorophenyl group .
Metribuzin (IV) -SMe (C-3), -NH₂ (C-4), -t-Bu (C-6) Herbicidal activity; thiomethyl group enhances soil persistence .
3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(2H)-one -NH₂ (C-3), 2,3-dichlorophenyl (C-6) Pharmaceutical impurity with structural similarity to Lamotrigine .

Physical Properties

Compound Melting Point/Decomposition (°C) Stability Notes
2-Amino-3-(methylamino)-triazinone Not reported Stable under ultrasound synthesis .
6h (2-Acetyl-6-amino-3-phenylamino) Decomp. >300 High thermal stability .
6g (Benzyl-6-amino-3-benzylamino) 148 (decomp.) Moderate stability; crystallizes well .
Metribuzin 126–127 Stable in soil; photodegradable .

Reactivity and Functionalization

  • Acylation Selectivity: 2-Amino-3-(methylamino)-triazinone undergoes regioselective acylation at N-2 due to intramolecular H-bonding between the C-3 amino group and the carbonyl oxygen, stabilizing the intermediate . In contrast, derivatives lacking H-bonding capability (e.g., 6-amino-3-[benzyl(methyl)amino]-triazinone) favor acylation at the C-6 amino group .
  • Synthetic Routes: Ultrasound-assisted methods improve yields (56% vs. 30% without ultrasound) for triazinones . Thiocarbohydrazide and acid hydrazides are common precursors for triazinones with varied substituents .

Research Findings and Key Insights

Regioselectivity in Acylation: Molecular modeling and X-ray crystallography confirm that intramolecular H-bonding directs acylation to N-2 in 2-Amino-3-(methylamino)-triazinone. This contrasts with derivatives lacking such interactions, which react at C-6 .

Ultrasound Synthesis Advantages :

  • Ultrasound reduces reaction time (2.5 h vs. 8–10 h) and increases yields (56% vs. 30%) compared to conventional heating .

Bioactivity Correlations :

  • Chlorinated aryl groups (e.g., Lamotrigine) enhance CNS activity, while thiomethyl groups (e.g., Metribuzin) improve environmental persistence .

Thermal Stability :

  • Acetylated derivatives (e.g., 6h) exhibit decomposition temperatures >300°C, suggesting utility in high-temperature applications .

Biological Activity

Introduction

2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one (CAS: 89569-70-0) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Properties

  • Molecular Formula : C4H7N5O
  • Molar Mass : 141.13128 g/mol
  • Structural Formula :
NH2C3N5(CH3)NC(=O)NH\text{NH}_2-\text{C}_3\text{N}_5(\text{CH}_3)\text{N}-\text{C}(=O)-\text{NH}

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against various strains using the agar diffusion method. The results indicated that the compound showed promising activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A recent investigation assessed its cytotoxic effects on different cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited notable cytotoxicity with IC50 values comparable to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HeLa20Doxorubicin (15)
MCF-725Cisplatin (30)

The structure-activity relationship (SAR) analysis indicated that the presence of the methylamino group significantly enhances the anticancer activity of this triazine derivative .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Preliminary studies have shown that it acts as a monoamine oxidase (MAO) inhibitor, which is crucial for regulating neurotransmitter levels in the brain. The inhibition profile suggests selectivity towards MAO-A over MAO-B, with implications for treating depression and anxiety disorders.

EnzymeInhibition (%) at 100 µM
MAO-A85
MAO-B40

This selective inhibition could lead to fewer side effects compared to non-selective MAO inhibitors .

Case Studies

  • Antimicrobial Efficacy Study : A study published in Molecules evaluated the antimicrobial efficacy of several triazine derivatives, including this compound. The results indicated that this compound was among the most effective against resistant bacterial strains .
  • Cytotoxicity Assessment : In a comparative analysis of various triazine derivatives for anticancer activity, researchers found that modifications in substituents significantly influenced cytotoxic effects. The methylamino substitution was highlighted as a key factor for enhancing activity against breast cancer cells .

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